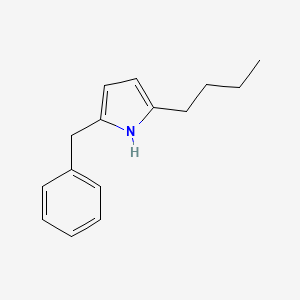
2-Benzyl-5-butyl-1H-pyrrole
Descripción
2-Benzyl-5-butyl-1H-pyrrole is a substituted pyrrole derivative characterized by a benzyl group at the 2-position and a butyl chain at the 5-position of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom. Substitutions on the pyrrole core significantly influence its electronic properties, solubility, and reactivity, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science.
Propiedades
IUPAC Name |
2-benzyl-5-butyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-2-3-9-14-10-11-15(16-14)12-13-7-5-4-6-8-13/h4-8,10-11,16H,2-3,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMHZOWOJPSHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-butyl-1H-pyrrole can be achieved through various methods. One common approach involves the condensation of a suitable benzyl-substituted aldehyde with a butyl-substituted amine, followed by cyclization to form the pyrrole ring. This reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between a benzyl halide and a butyl-substituted pyrrole. This method allows for the selective introduction of the benzyl group at the desired position on the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-5-butyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring to a dihydropyrrole or tetrahydropyrrole.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole or tetrahydropyrrole derivatives.
Substitution: Various substituted pyrroles depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Benzyl-5-butyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-butyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl and butyl groups can influence the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-Benzyl-5-butyl-1H-pyrrole, differing primarily in substituent groups and their positions:
Key Observations:
- Substituent Electronic Effects : The electron-donating benzyl and butyl groups in this compound likely enhance the electron density of the pyrrole ring, increasing its aromatic stability compared to derivatives with electron-withdrawing groups (e.g., carboxylates in ).
- Solubility : The absence of polar groups (e.g., hydroxyl or carboxylate) in this compound suggests lower solubility in polar solvents relative to the hydroxyethyl and carboxylate-containing analog in .
Physicochemical Properties
However, inferences can be drawn from analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


